N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine
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Overview
Description
N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine is a chemical compound that features a cyclohexene ring attached to a pyrrolidine ring via a methylamine linkage. This compound is of interest due to its unique structure, which combines elements of both cyclohexene and pyrrolidine, potentially offering diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 1-methylpyrrolidin-3-amine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(cyclohex-3-en-1-ylmethyl)-4-morpholinepropanamine
- N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine
- N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline .
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine is unique due to its specific combination of cyclohexene and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H22N2 |
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Molecular Weight |
194.32 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H22N2/c1-14-8-7-12(10-14)13-9-11-5-3-2-4-6-11/h2-3,11-13H,4-10H2,1H3 |
InChI Key |
JWGFPUVDOJVBDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2CCC=CC2 |
Origin of Product |
United States |
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